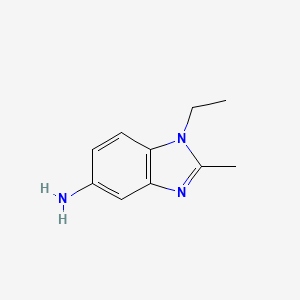

1-ethyl-2-methyl-1H-benzimidazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

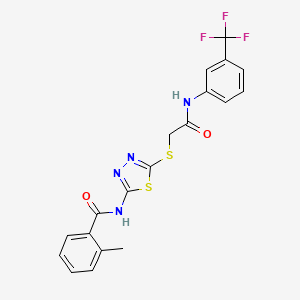

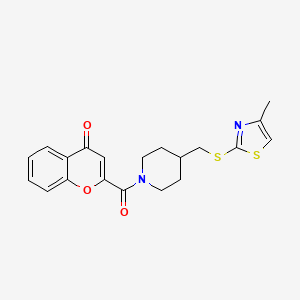

“1-ethyl-2-methyl-1H-benzimidazol-5-amine” is a chemical compound with the molecular formula C10H13N3 . It has an average mass of 175.230 Da and a monoisotopic mass of 175.110947 Da .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13N3.ClH/c1-3-13-7(2)12-9-6-8(11)4-5-10(9)13;/h4-6H,3,11H2,1-2H3;1H . This indicates the presence of a benzimidazole core structure with ethyl and methyl substituents.Physical and Chemical Properties Analysis

The molecular weight of this compound is 211.69 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Synthesis and Biological Activities

The compound 1-ethyl-2-methyl-1H-benzimidazol-5-amine, as part of the broader benzimidazole class, is involved in the synthesis of various derivatives with significant biological activities. Research has shown that derivatives of benzimidazoles, including those related to the structure of this compound, have been synthesized and evaluated for their potential antineoplastic (cancer-fighting) and antifilarial (anti-parasitic) properties. These compounds have demonstrated significant growth inhibition in certain cell lines and have shown notable in vivo activity against various parasitic worms, highlighting their potential in therapeutic applications (Ram et al., 1992).

Antimicrobial and Cytotoxic Properties

Benzimidazole derivatives, including those structurally related to this compound, have been synthesized and tested for their antimicrobial and cytotoxic activities. These studies have led to the development of novel compounds with promising antibacterial and cytotoxic properties, providing valuable insights into their potential use in combating infections and cancer (Noolvi et al., 2014).

Corrosion Inhibition

Research into benzimidazole derivatives, including those similar to this compound, has also extended into the field of corrosion science. These compounds have been studied as corrosion inhibitors for metals in acidic environments, demonstrating their ability to protect metals by adsorbing onto the metal surface and forming protective layers. This area of research is crucial for industries that require the longevity and integrity of metal components (Tang et al., 2013).

Catalysis and Material Science

The structural motif of benzimidazoles, including this compound, has been utilized in the development of catalysts and materials for various applications. Studies have explored the use of these compounds in processes such as the selective removal of aromatic compounds from mixtures, highlighting their potential in chemical separations and environmental remediation (Arce et al., 2007).

Mechanism of Action

Target of Action

The primary targets of 1-ethyl-2-methyl-1H-benzimidazol-5-amine are currently unknown. This compound is a derivative of benzimidazole, a class of compounds known to have diverse biological activities . .

Mode of Action

Benzimidazole derivatives are known to interact with various biological targets, but the specific interactions of this compound remain to be elucidated .

Properties

IUPAC Name |

1-ethyl-2-methylbenzimidazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-3-13-7(2)12-9-6-8(11)4-5-10(9)13/h4-6H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOVAGFZMREHEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=C1C=CC(=C2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20982-18-7 |

Source

|

| Record name | 1-Ethyl-2-methyl-1H-benzimidazol-5-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27BKU7J772 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl ((2-azabicyclo[4.2.0]octan-1-yl)methyl)carbamate](/img/structure/B2887323.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2887331.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2887336.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-fluorobenzamide](/img/structure/B2887337.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2887340.png)

![7-((2-ethoxybenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2887341.png)